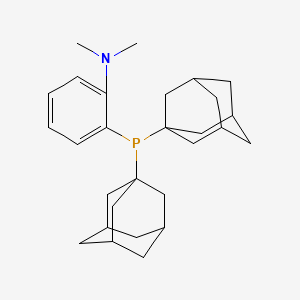

2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40NP/c1-29(2)25-5-3-4-6-26(25)30(27-13-19-7-20(14-27)9-21(8-19)15-27)28-16-22-10-23(17-28)12-24(11-22)18-28/h3-6,19-24H,7-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILNYLCUWRWYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669906 | |

| Record name | 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219080-77-9 | |

| Record name | 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1219080-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline

Introduction: The Strategic Role of Bulky Phosphine Ligands in Modern Catalysis

In the landscape of transition-metal catalyzed cross-coupling reactions, the design and selection of ancillary ligands are paramount to achieving high catalyst activity, stability, and broad substrate scope.[1][2] Among the most powerful classes of ligands developed over the past two decades are the bulky, electron-rich monophosphines.[3] this compound belongs to this elite class of ligands, often associated with the groundbreaking Buchwald-type phosphines known for their remarkable efficacy in palladium-catalyzed C-N, C-O, and C-C bond-forming reactions.[4][5]

The defining feature of this ligand is the presence of two exceptionally bulky tricyclic adamantyl groups attached to the phosphorus atom. This steric hindrance is not a bug, but a feature; it promotes the formation of highly reactive, monoligated L₁Pd(0) catalytic species, which are crucial for initiating the catalytic cycle, particularly with challenging substrates like aryl chlorides.[1][6][7] The N,N-dimethylaniline backbone serves as a robust and electronically tunable scaffold. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this valuable catalytic tool, designed for researchers and process chemists in the pharmaceutical and fine chemical industries.

Rational Synthesis Pathway

The synthesis of the target ligand is logically approached via a convergent two-part strategy: 1) preparation of the reactive phosphine precursor, di(1-adamantyl)chlorophosphine, and 2) its subsequent coupling with an ortho-lithiated N,N-dimethylaniline derivative. This approach ensures high yields and purity by controlling the introduction of the sterically demanding adamantyl groups first.

Caption: Overall synthetic strategy for the target ligand.

Part 1: Synthesis of Di(1-adamantyl)chlorophosphine Intermediate

The key phosphine intermediate, di(1-adamantyl)chlorophosphine, is prepared from the secondary phosphine, di(1-adamantyl)phosphine. The chlorination is efficiently achieved using a mild chlorinating agent in the presence of a non-nucleophilic base.

Experimental Protocol:

-

Inert Atmosphere: To a flame-dried 500 mL Schlenk flask equipped with a magnetic stir bar, add di(1-adamantyl)phosphine (10.0 g, 33.0 mmol) under an argon atmosphere.

-

Solvent Addition: Add anhydrous toluene (200 mL) via cannula to dissolve the phosphine.

-

Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.5 g, 36.1 mmol, 1.1 equiv) to the solution.

-

Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.

-

Chlorination: Slowly add a 20% solution of phosgene in toluene (approx. 1.1 equivalents) dropwise over 30 minutes. A viscous, light-yellow suspension will form.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 16 hours.

-

Workup: Filter the suspension through a cannula to remove DBU hydrochloride salt. Wash the solid residue with anhydrous toluene (2 x 50 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. Wash the resulting yellow solid with cold pentane (2 x 30 mL) to remove any remaining impurities.

-

Drying: Dry the product under high vacuum to yield di(1-adamantyl)chlorophosphine as a lemon-yellow powder.[8]

Expert Rationale:

-

Causality of Reagent Choice: Di(1-adamantyl)phosphine is a sensitive compound prone to oxidation. The use of phosgene provides a controlled source of chlorine. DBU is chosen as the base because it is a strong, non-nucleophilic organic base that effectively scavenges the HCl byproduct without competing in a nucleophilic attack on the phosphorus center or the phosgene.[8]

-

Condition Control: The initial low temperature (-10 °C) is critical to moderate the exothermic reaction and prevent side product formation. Allowing the reaction to proceed overnight at room temperature ensures complete conversion.

-

Self-Validation: The success of this step is crucial. The intermediate should be characterized by ³¹P NMR before proceeding. A sharp singlet around δ = 139 ppm is indicative of the pure di(1-adamantyl)chlorophosphine product.[8]

Part 2: Synthesis of this compound

This final step involves a nucleophilic substitution where the ortho-lithiated aniline attacks the electrophilic phosphorus center of the chlorophosphine intermediate.

Caption: Workflow for the final coupling reaction step.

Experimental Protocol:

-

Inert Atmosphere: To a flame-dried 250 mL Schlenk flask, add N,N-dimethylaniline (3.63 g, 30.0 mmol) and anhydrous diethyl ether (100 mL) under an argon atmosphere.

-

Lithiation: Cool the solution to 0 °C. Add n-butyllithium (1.6 M in hexanes, 20.6 mL, 33.0 mmol, 1.1 equiv) dropwise. A color change and precipitation may be observed.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours to ensure complete ortho-lithiation.

-

Phosphine Addition: In a separate Schlenk flask, dissolve di(1-adamantyl)chlorophosphine (10.1 g, 30.0 mmol) in anhydrous diethyl ether (50 mL).

-

Coupling: Cool the lithiated aniline solution back to 0 °C and slowly add the chlorophosphine solution via cannula over 20 minutes.

-

Reaction Completion: After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature overnight.

-

Quenching & Workup: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Isolation & Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from hot ethanol or by column chromatography on silica gel (deactivated with triethylamine) to yield the final product as a white to off-white solid.[9]

Expert Rationale:

-

Regioselectivity: The N,N-dimethylamino group is a powerful ortho-directing group for lithiation. The use of n-BuLi selectively deprotonates the aromatic ring at the position adjacent to the directing group, creating the necessary nucleophile for the subsequent coupling.

-

Solvent Choice: Diethyl ether is a common solvent for organolithium reactions as it is anhydrous and relatively unreactive, though it effectively solvates the lithium cation.

-

Purity and Handling: The purity of the chlorophosphine intermediate is critical for the success of this reaction. The final product, like most phosphine ligands, should be handled and stored under an inert atmosphere to prevent slow oxidation of the phosphorus(III) center.[9]

Comprehensive Characterization

Rigorous analytical validation is essential to confirm the structure and purity of the synthesized ligand.

| Property | Expected Result |

| Molecular Formula | C₂₈H₄₀NP[9][10] |

| Molecular Weight | 421.61 g/mol [9][10] |

| Appearance | White to off-white solid[9] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.5 (m, 4H, Ar-H), δ 2.7 (s, 6H, N(CH₃)₂), δ 1.6-2.2 (br m, 30H, Adamantyl-H) |

| ³¹P NMR (CDCl₃, 162 MHz) | δ ~25-35 ppm (s) |

| ¹³C NMR (CDCl₃, 101 MHz) | Aromatic signals (approx. 6), N-Methyl signal (~45 ppm), Adamantyl signals (4 unique signals: ~40, 37, 36, 29 ppm) |

| Mass Spec (ESI-MS) | m/z = 422.29 [M+H]⁺ |

Interpretation of Analytical Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear evidence for all components of the molecule. The complex multiplet in the aromatic region confirms the disubstituted aniline ring. A sharp singlet integrating to six protons is definitive for the N,N-dimethyl group. The most prominent feature is the series of broad, overlapping signals between 1.6 and 2.2 ppm, integrating to 30 protons, which is the unmistakable signature of the two adamantyl cages.[11]

-

³¹P NMR Spectroscopy: This is the most direct method for characterizing the phosphine. A single sharp peak in the expected region for trialkylarylphosphines confirms the formation of the P-C bond and the absence of oxidized phosphine oxide impurities (which would appear at a much different chemical shift).

-

Mass Spectrometry: High-resolution mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (422.2898), confirming the molecular formula.[10]

Safety and Handling

-

Hazard Statements: The compound is classified with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9][10]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

-

Storage: Store under an inert atmosphere (argon or nitrogen) at room temperature to prevent oxidation of the phosphorus center.[9]

References

-

Di-1-Adamantylphosphinic Chloride. ChemBK. [Link]

-

Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology (RSC Publishing). [Link]

-

Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega. [Link]

-

Di(1-Adamantyl)Chlorophosphine. ChemBK. [Link]

-

Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. National Institutes of Health. [Link]

-

Ligand design for cross-couplings: phosphines. YouTube. [Link]

-

Electron rich, bulky ligands used in cross‐coupling reactions. ResearchGate. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Synfacts. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Human Metabolome Database. [Link]

-

Tri-(1-adamantyl)phosphine. Organic Syntheses Procedure. [Link]

-

Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

-

Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphine Ligands [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Di(1-adaMantyl)chlorophosphine synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 1219080-77-9 [sigmaaldrich.com]

- 10. This compound | C28H40NP | CID 45278337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]

physical and chemical properties of 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline

An In-depth Technical Guide to 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline (Me-Dalphos)

Introduction

This compound, commonly known in the scientific community as Me-Dalphos, is a highly specialized organophosphorus compound. It belongs to the class of bulky, electron-rich phosphine ligands that have become indispensable in modern synthetic chemistry, particularly in the field of metal-catalyzed cross-coupling reactions. The unique architecture of Me-Dalphos, which combines the sterically demanding di(adamantyl)phosphine moiety with an electronically donating N,N-dimethylaniline backbone, imparts exceptional catalytic activity and stability to its metal complexes. This guide provides a comprehensive overview of its core physical and chemical properties, applications, and handling protocols, designed for researchers and professionals in chemical synthesis and drug development.

Molecular Identity and Structural Framework

The efficacy of Me-Dalphos as a ligand is a direct consequence of its three-dimensional structure and electronic nature.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name : 2-[bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline[3]

-

Synonyms : 2-(Di-1-adamantylphosphino)-N,N-dimethylaniline, 2-(Di-1-adamantylphosphino)dimethylaminobenzene[1][4]

Core Structural Features

The molecule's structure is characterized by two principal components:

-

The Di(adamantan-1-yl)phosphine Group : This is the primary coordinating site for transition metals. The two adamantyl groups are exceptionally bulky, cage-like hydrocarbon moieties derived from adamantane. This steric hindrance is not merely a passive feature; it actively promotes reductive elimination in catalytic cycles—a crucial step for product formation—and stabilizes the catalytically active metal center, preventing decomposition pathways like β-hydride elimination.

-

The N,N-dimethylaniline Backbone : The phosphine group is attached at the ortho-position of an N,N-dimethylaniline ring. The dimethylamino group is a strong electron-donating group, which increases the electron density on the phosphorus atom. This enhanced nucleophilicity of the phosphorus strengthens its bond to the metal center, creating a more stable and often more active catalyst.

Caption: Logical relationship of Me-Dalphos's structural components.

Physical Properties

The physical characteristics of Me-Dalphos are consistent with its large, hydrocarbon-rich molecular structure.

General Characteristics

-

Physical Form : Solid at room temperature[1][5]. It is often described as a white to yellow crystalline powder[2].

-

Stability : While more stable than many other phosphine ligands due to steric protection, it is still considered air-sensitive and should be handled under an inert atmosphere[2].

Tabulated Physical Data

| Property | Value | Source(s) |

| Molecular Weight | 421.60 g/mol | [1][2] |

| 421.61 g/mol | [4][5][6] | |

| Melting Point (mp) | 237-242 °C | [1][2] |

| Appearance | Solid, white to yellow crystalline material | [1][2] |

| Purity | Typically ≥98% | [1][5][6] |

Solubility Profile

Due to its predominantly nonpolar structure, dominated by the adamantyl and phenyl rings, Me-Dalphos exhibits poor solubility in water. It is, however, soluble in many common organic solvents such as toluene, tetrahydrofuran (THF), and dichloromethane. This solubility profile is crucial for its application in homogeneous catalysis, where the catalyst must be dissolved in the reaction medium.

Chemical Properties and Catalytic Applications

The chemical behavior of Me-Dalphos is defined by the interplay between its steric and electronic properties, making it a premier ligand for challenging cross-coupling reactions.

Reactivity and Stability

-

Phosphorus Center : The phosphorus atom possesses a lone pair of electrons, making it a potent Lewis base that readily coordinates to transition metal centers (e.g., Palladium, Nickel). The adamantyl groups sterically shield the phosphorus, protecting it from unwanted side reactions such as oxidation.

-

Storage : To maintain its integrity, Me-Dalphos should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature[5].

Role in Catalysis: Buchwald-Hartwig Cross-Coupling

Me-Dalphos is a ligand of choice for the Buchwald-Hartwig amination, a powerful reaction for forming carbon-nitrogen bonds. Its utility stems from its ability to facilitate the three key steps of the catalytic cycle:

-

Oxidative Addition : The electron-rich nature of the ligand promotes the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).

-

Amine Coordination & Deprotonation : The ligand's steric bulk creates a coordination environment conducive to the binding of the amine.

-

Reductive Elimination : The steric strain imposed by the bulky adamantyl groups accelerates the final reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. This is often the rate-limiting step, and ligands like Me-Dalphos are specifically designed to lower its energy barrier.

Caption: General catalytic cycle for Buchwald-Hartwig amination.

Synthesis and Purification

The synthesis of bulky phosphine ligands like Me-Dalphos is a non-trivial process that requires expertise in handling air-sensitive reagents.

General Synthetic Approach

While specific proprietary methods may vary, a common strategy for synthesizing phosphino-aniline compounds involves a multi-step process. A plausible route includes:

-

Directed Ortho-Metalation : N,N-dimethylaniline is treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), which selectively removes a proton from the position ortho to the dimethylamino group.

-

Phosphinylation : The resulting ortho-lithiated species is then quenched with a di(adamantan-1-yl)phosphine chloride (Ad₂PCl). This electrophilic phosphorus reagent introduces the bulky phosphine moiety onto the aniline ring.

-

Workup and Purification : The reaction is quenched, and the product is isolated. Purification is typically achieved by recrystallization or column chromatography under inert conditions to yield the pure ligand.

The synthesis of the di(adamantan-1-yl)phosphine chloride precursor itself is challenging and often starts from phosphorus trichloride (PCl₃) and adamantyl nucleophiles.[7]

Sources

- 1. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. DoMole-安徽敦茂科技 [domole.com]

- 3. This compound | C28H40NP | CID 45278337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Di(1-adamantylphosphino)-n,n-dimethylaniline | Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound 98% | CAS: 1219080-77-9 | AChemBlock [achemblock.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2-[Bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline

Introduction

In the landscape of modern chemical synthesis, the development of sophisticated ligands has been a driving force behind the advancement of transition-metal catalysis. Among these, bulky, electron-rich phosphine ligands have carved out a significant niche, enabling challenging cross-coupling reactions with unprecedented efficiency and selectivity. This guide focuses on a particularly noteworthy member of this class: 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline , a compound distinguished by its sterically demanding di-adamantyl phosphine moiety and a coordinating dimethylamino group.

The IUPAC name for this compound is 2-[bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline .[1] It is also known by several synonyms, including Me-Dalphos, 2-(Di-1-adamantylphosphino)-N,N-dimethylaniline, and 2-(Di-1-adamantylphosphino)dimethylaminobenzene.[2] This technical guide provides an in-depth exploration of its synthesis, characterization, and applications, offering valuable insights for researchers and professionals in synthetic chemistry and drug development.

Molecular Structure and Properties

The unique reactivity and catalytic utility of 2-[bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline stem directly from its molecular architecture. The key structural features include:

-

Bulky Adamantyl Groups: The two adamantyl groups attached to the phosphorus atom create a sterically hindered environment. This bulk is crucial for promoting reductive elimination from the metal center in catalytic cycles, a key step in many cross-coupling reactions.

-

Electron-Rich Phosphorus Center: The tertiary phosphine is a strong sigma-donor, which increases the electron density on the metal center, facilitating oxidative addition.

-

Coordinating Dimethylamino Group: The N,N-dimethylamino group at the ortho position of the phenyl ring can coordinate to the metal center, forming a stable chelate ring. This coordination can influence the catalyst's stability, solubility, and reactivity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C28H40NP | [1] |

| Molecular Weight | 421.61 g/mol | [3][4] |

| Appearance | White to yellow crystalline solid | [2] |

| Melting Point | 237-242 °C | [2] |

| Purity | Typically ≥98% | [3][5] |

| Storage | Inert atmosphere, room temperature | [4] |

Structural Visualization

The following diagram illustrates the molecular structure of 2-[bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline.

Caption: Molecular structure of 2-[bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline.

Synthesis and Handling

The synthesis of bulky phosphine ligands like 2-[bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline can be challenging due to the reactivity of the intermediates and the need for anhydrous, anaerobic conditions. While specific, detailed synthetic procedures are often proprietary, a general retrosynthetic approach can be envisioned.

General Synthetic Workflow

A plausible synthetic route involves the reaction of a di-lithiated N,N-dimethylaniline derivative with an appropriate adamantylphosphine halide. The synthesis requires careful control of stoichiometry and reaction conditions to avoid side reactions and ensure high purity of the final product.

Caption: A simplified retrosynthetic approach for the ligand.

Handling and Safety

This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][4] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. The compound is air-sensitive and should be stored under an inert atmosphere, such as argon or nitrogen.[2]

Applications in Catalysis

The primary application of 2-[bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline is as a ligand in palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties make it particularly effective in transformations that are challenging for less bulky or less electron-rich phosphine ligands. One of the most notable applications is in the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.

Role in the Catalytic Cycle

In a typical palladium-catalyzed cross-coupling reaction, the ligand plays several crucial roles:

-

Stabilization of the Metal Center: The phosphine ligand stabilizes the palladium catalyst in its active oxidation state.

-

Promotion of Oxidative Addition: The electron-donating nature of the phosphine facilitates the oxidative addition of the aryl halide to the palladium(0) center.

-

Facilitation of Reductive Elimination: The steric bulk of the adamantyl groups promotes the final reductive elimination step, which forms the desired product and regenerates the active catalyst.

Caption: A generalized catalytic cycle for a cross-coupling reaction.

Experimental Protocols

While specific reaction conditions will vary depending on the substrates, the following provides a general protocol for a Buchwald-Hartwig amination reaction using 2-[bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline as a ligand.

General Procedure for Buchwald-Hartwig Amination

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, a vial is charged with a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and the phosphine ligand in a 1:2 to 1:4 molar ratio in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). The mixture is stirred at room temperature for 15-30 minutes.

-

Reaction Setup: To a separate oven-dried reaction vessel, add the aryl halide, the amine, and a base (e.g., NaOtBu, K3PO4, or Cs2CO3).

-

Addition of Catalyst: The pre-formed catalyst solution is then transferred to the reaction vessel via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water or brine. The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Conclusion

2-[Bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline represents a significant advancement in the design of phosphine ligands for catalysis. Its unique combination of steric bulk and electronic properties has enabled the development of highly efficient and selective methods for the formation of carbon-heteroatom and carbon-carbon bonds. This guide has provided a comprehensive overview of its properties, synthesis, handling, and applications, offering a valuable resource for chemists engaged in the art and science of chemical synthesis.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45278337, this compound. Retrieved from [Link]

-

DoMole. (n.d.). Di(1-adamantyl)-2-dimethylaminophenylphosphine. Retrieved from [Link]

Sources

Me-DalPhos: A Technical Guide to Stability and Handling for the Modern Research Chemist

Abstract

Me-DalPhos, or 2-(Di-1-adamantylphosphino)dimethylaminobenzene, has emerged as a privileged ligand in the field of transition-metal-catalyzed cross-coupling reactions. Its unique combination of a bulky, electron-rich phosphine and a coordinating dimethylamino group imparts remarkable catalytic activity, particularly in challenging palladium- and nickel-catalyzed transformations.[1][2] However, the successful application of Me-DalPhos is intrinsically linked to a nuanced understanding of its stability and the implementation of appropriate handling protocols. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and field-proven best practices for the storage, handling, and utilization of Me-DalPhos, ensuring experimental reproducibility and maximizing catalyst performance.

The Dichotomy of Stability: Deconstructing the "Air-Stable" yet "Air-Sensitive" Nature of Me-DalPhos

A cursory review of supplier information and safety data sheets for Me-DalPhos reveals a seemingly contradictory classification: it is often labeled as both "air-stable" and "air-sensitive". This apparent paradox is central to understanding the practical handling of this valuable ligand.

The "air-stable" designation of Me-DalPhos arises from the significant steric protection afforded by the two bulky di(1-adamantyl)phosphino groups.[3] These cage-like adamantyl moieties effectively shield the phosphorus atom's lone pair of electrons, which is the primary site of oxidative degradation in many phosphine ligands.[4][5] This steric hindrance significantly slows the rate of oxidation compared to less bulky phosphines, allowing the solid material to be handled in air for brief periods without immediate decomposition.

However, it is crucial to recognize that this stability is relative and does not imply inertness to atmospheric oxygen and moisture over extended periods, particularly when in solution. The "air-sensitive" classification remains the more cautious and appropriate guideline for long-term storage and all solution-phase manipulations. Prolonged exposure to air will lead to the gradual oxidation of the phosphine to the corresponding phosphine oxide, a species that is generally inactive as a ligand in cross-coupling catalysis.

Table 1: Stability Profile of Me-DalPhos

| Condition | Stability | Key Considerations |

| Solid, Short-Term Exposure | Relatively Stable | Can be weighed and handled on the benchtop for brief periods. |

| Solid, Long-Term Storage | Air-Sensitive | Requires storage under an inert atmosphere (e.g., nitrogen or argon). |

| In Solution | Highly Air-Sensitive | All solutions should be prepared and handled under strictly anaerobic and anhydrous conditions. |

Fundamental Principles of Me-DalPhos Degradation

A thorough understanding of the potential degradation pathways of Me-DalPhos is essential for troubleshooting suboptimal reaction outcomes and ensuring the integrity of experimental results. The primary modes of decomposition for phosphine ligands like Me-DalPhos are:

-

Oxidation: The most common degradation pathway involves the reaction of the phosphorus(III) center with oxygen to form the thermodynamically stable phosphorus(V) oxide (phosphine oxide). This process is often accelerated in solution and at elevated temperatures.

-

P-C Bond Cleavage: While less common under typical catalytic conditions, cleavage of the phosphorus-carbon bond can occur, particularly at high temperatures or in the presence of certain reactive species. This can lead to the formation of catalytically inactive byproducts.

Recommended Protocols for the Storage and Handling of Me-DalPhos

To preserve the integrity and catalytic efficacy of Me-DalPhos, the following protocols are strongly recommended.

Long-Term Storage

For long-term storage, Me-DalPhos should be kept in a tightly sealed container under a positive pressure of an inert gas, such as nitrogen or argon. Storage in a desiccator or, ideally, within an inert atmosphere glovebox is best practice. The recommended storage conditions are in a cool, dry, and dark environment to minimize thermal and light-induced degradation.

Handling Solid Me-DalPhos

While solid Me-DalPhos exhibits a degree of air stability, it is prudent to minimize its exposure to the atmosphere. Weighing should be performed efficiently, and the container should be promptly resealed and purged with an inert gas. For highly sensitive applications, weighing the ligand inside an inert atmosphere glovebox is the preferred method.

Preparation and Handling of Me-DalPhos Solutions

All manipulations involving solutions of Me-DalPhos must be carried out under strictly anaerobic and anhydrous conditions. This necessitates the use of either a well-maintained inert atmosphere glovebox or standard Schlenk line techniques.

Protocol 1: Glovebox Handling of Me-DalPhos

This protocol outlines the standard procedure for handling Me-DalPhos within an inert atmosphere glovebox.

Caption: General workflow for a cross-coupling reaction setup.

Step-by-Step Methodology (Inside a Glovebox):

-

Vessel Preparation: To a dry reaction vessel (e.g., a Schlenk tube or a sealed vial) equipped with a magnetic stir bar, add the palladium precatalyst, Me-DalPhos, and the base.

-

Substrate Addition: Add the aryl halide and the nucleophile to the reaction vessel. If either substrate is a liquid, it should be added via syringe.

-

Solvent Addition: Add the appropriate volume of anhydrous, degassed solvent.

-

Sealing: Securely seal the reaction vessel.

-

Reaction: Remove the sealed vessel from the glovebox and place it in a heating block pre-set to the desired reaction temperature.

-

Monitoring: Monitor the progress of the reaction by standard analytical techniques (e.g., TLC, GC-MS, LC-MS).

Conclusion

Me-DalPhos is a powerful and versatile ligand that has significantly advanced the capabilities of modern cross-coupling chemistry. Its unique structural features provide a balance of reactivity and relative stability. By understanding the nuances of its "air-stable" yet "air-sensitive" nature and by adhering to the rigorous handling and experimental setup protocols outlined in this guide, researchers can confidently and reproducibly harness the full catalytic potential of Me-DalPhos in their synthetic endeavors. The principles of inert atmosphere techniques are paramount to success and should be considered an indispensable component of any experimental design involving this class of high-performance ligands.

References

-

Englert, U., & Gildenast, H. (2021). How Bulky Can a Phosphine Ligand Be?. ChemistryViews. Retrieved from [Link]

-

Ochida, A., & Sawamura, M. (2007). Phosphorus ligands with a large cavity: synthesis of triethynylphosphines with bulky end caps and application to the rhodium-catalyzed hydrosilylation of ketones. Chemistry – An Asian Journal, 2(5), 609-618. Retrieved from [Link]

-

Wipf, P. (2014). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

-

ReAgent. (2018). Safely handling air-sensitive products. Cleanroom Technology. Retrieved from [Link]

-

University of Bristol. (2018). School of Chemistry SOP For Operation Of Glove Boxes. Retrieved from [Link]

-

MDPI. (2016). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis and reactivity of N,N-bis(diphenylphosphino)dimethylaniline compounds. Retrieved from [Link]

-

PubMed. (2021). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Retrieved from [Link]

-

Morrison, K. M., & Stradiotto, M. (2024). The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles. Chemical Science, 15(20), 7394–7407. Retrieved from [Link]

-

Semantic Scholar. (2024). The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. How Bulky Can a Phosphine Ligand Be? - ChemistryViews [chemistryviews.org]

- 5. Phosphorus ligands with a large cavity: synthesis of triethynylphosphines with bulky end caps and application to the rhodium-catalyzed hydrosilylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of "2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline" in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a bulky electron-rich phosphine ligand critical in modern catalysis. Given the frequent use of this ligand in solution-phase reactions, a thorough understanding of its solubility is paramount for reaction setup, optimization, and purification. While precise, quantitative solubility data (g/L) is not extensively published, this guide synthesizes structural analysis, empirical observations from literature, and a robust experimental protocol to empower researchers in their application of this valuable reagent.

Structural Analysis and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure. This compound (also known as CPhos) possesses distinct structural features that govern its interaction with various solvents:

-

Two Adamantyl Groups: These bulky, diamondoid hydrocarbon cages are highly non-polar and lipophilic. Their presence dominates the molecular surface, suggesting strong van der Waals interactions with non-polar solvents. This structural element is the primary driver for its solubility in hydrocarbons and ethers.

-

A Dimethylaniline Group: This portion of the molecule introduces a degree of polarity and potential for dipole-dipole interactions. However, the steric hindrance from the adjacent bulky phosphine group and the overall non-polar character of the adamantyl groups significantly diminish the influence of this polar moiety.

-

A Trivalent Phosphorus Atom: The phosphorus atom is a site of coordination for metal centers and is sterically shielded by the large adamantyl groups.

Based on this "like dissolves like" principle, a qualitative solubility profile can be predicted. The compound is expected to be highly soluble in non-polar aromatic and aliphatic hydrocarbon solvents, as well as ethereal solvents. Its solubility is likely to be limited in highly polar protic solvents like alcohols and water due to the energetic penalty of disrupting the strong hydrogen-bonding networks of these solvents.

Qualitative Solubility Data

The following table summarizes the predicted and observed solubility of this compound in a range of common laboratory solvents. These estimations are derived from its chemical structure and supported by solvents used in documented catalytic reactions involving this ligand.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale & Citations |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | The non-polar, aromatic nature of these solvents effectively solvates the bulky, non-polar adamantyl groups. Toluene is a very common solvent for reactions using this ligand. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | High | These solvents have a moderate polarity and are excellent at solvating large, non-polar molecules with some polar functionality. THF is frequently used in cross-coupling reactions employing this ligand. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | The ability of these solvents to engage in weak hydrogen bonding and their overall polarity profile make them effective for a wide range of organic compounds, including bulky phosphine ligands. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Medium to High | While non-polar, the rigid structure of the adamantyl groups may lead to slightly lower solubility compared to aromatic solvents that can engage in π-stacking-like interactions. However, good solubility is still expected. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Medium | The high polarity of these solvents makes them less ideal for solvating the large, non-polar adamantyl moieties. Limited solubility is expected, which may be sufficient for some applications but could lead to heterogeneity. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low | The strong hydrogen-bonding network of alcohols is difficult to disrupt by the largely non-polar ligand, leading to poor solvation. The compound is often used as a solid and is stable in air. |

| Water | Insoluble | The extreme polarity and strong hydrogen bonding of water make it a very poor solvent for this highly lipophilic and non-polar compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The following gravimetric method is a reliable approach for determining the solubility of a solid compound like this compound in a given organic solvent at a specific temperature. This protocol is designed to be self-validating by ensuring that equilibrium is reached.

Workflow for Solubility Determination

A Technical Guide to the Steric and Electronic Influence of Adamantyl Groups in Phosphine Ligand Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of transition-metal catalysis, the rational design of ligands is paramount to achieving high efficacy, selectivity, and stability. Phosphine ligands, with their tunable stereoelectronic properties, have been central to landmark developments, particularly in palladium-catalyzed cross-coupling reactions.[1][2] This technical guide provides an in-depth analysis of the adamantyl group as a uniquely powerful substituent in phosphine ligand architecture. We will explore the distinct steric and electronic characteristics imparted by the rigid, bulky, and electron-rich diamondoid cage of adamantane. This guide will move beyond a simple listing of properties to explain the causal relationships between the adamantyl structure and its profound impact on catalyst performance, supported by quantitative data, detailed synthetic protocols, and mechanistic insights into its role in key catalytic cycles.

Introduction: The Enduring Power of Phosphines and the Quest for the Ideal Ligand

The success of homogeneous catalysis is fundamentally linked to the ability to modulate the coordination sphere of a metal center. Phosphines (PR₃) have long been a dominant class of ligands due to the ease with which their steric and electronic properties can be modified by changing the R groups.[1][3] These properties are not independent variables; they are often interrelated and exert a cooperative influence on the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination.[2][4][5]

Two key paradigms, introduced by Chadwick Tolman, provide a framework for quantifying these effects:

-

Steric Effect: Quantified by the Tolman Cone Angle (θ) , which measures the physical bulk of the ligand. Bulky ligands can promote the formation of coordinatively unsaturated metal centers, which are often the catalytically active species, and can accelerate reductive elimination.[3][6]

-

Electronic Effect: Quantified by the Tolman Electronic Parameter (TEP) , typically measured by the A₁ C-O stretching frequency (ν(CO)) in [Ni(CO)₃L] complexes. This parameter reflects the ligand's net electron-donating or -accepting ability.[3][4] Electron-rich ligands enhance the rate of oxidative addition, a crucial activation step in many cross-coupling reactions.[2][7]

The development of bulky, electron-rich trialkylphosphines, such as tri-tert-butylphosphine (P(t-Bu)₃), marked a significant advancement, enabling the use of less reactive substrates like aryl chlorides.[2][7] However, these ligands can be susceptible to degradation pathways like cyclometallation.[8] This guide focuses on the adamantyl group, a substituent that provides exceptional bulk and electron-donating character while also conferring remarkable chemical stability.[7][8]

The Adamantyl Group: A Diamondoid Scaffold for Superior Ligand Properties

The 1-adamantyl group is a tricyclic alkane with a rigid, cage-like structure resembling a segment of a diamond lattice. This unique geometry is the source of its exceptional properties as a phosphine substituent.

-

Exceptional Steric Bulk: The three-dimensional, space-filling nature of the adamantyl cage creates a well-defined and rigid steric shield around the phosphorus atom.

-

High Electron-Donating Character: As a tertiary alkyl group, it is a strong sigma (σ) donor, increasing the electron density on both the phosphorus atom and, subsequently, the metal center to which it is coordinated.[7]

-

Inertness and Stability: Adamantyl groups lack β-hydrogens, making them immune to β-hydride elimination. Furthermore, the bridgehead C-H bonds are unreactive, and the rigidity of the cage structure prevents cyclometallation and makes P-C bond cleavage unfavorable, leading to highly robust and thermally stable catalysts.[8]

These features combine to make adamantyl-containing phosphines, such as tri(1-adamantyl)phosphine (PAd₃) and di(1-adamantyl)-n-butylphosphine (cataCXium® A), a class of "privileged" ligands in modern catalysis.[1][9][10]

Quantifying the Stereoelectronic Profile of Adamantyl Phosphines

The advantages conferred by the adamantyl group can be quantified using Tolman's parameters and compared with other common bulky phosphine ligands.

Steric Effects: Beyond the Cone Angle

The Tolman cone angle (θ) provides a primary measure of steric demand. The adamantyl group's unique shape results in a large yet potentially more compact steric profile than might be predicted by simple group size comparisons.

Caption: Causal relationship of adamantyl structure to steric effects.

Electronic Effects: A Class-Leading Electron Donor

The adamantyl group's strong inductive effect makes adamantyl phosphines some of the most electron-releasing phosphine ligands known, surpassing even tri-tert-butylphosphine.[7][8] This is reflected in their low C-O stretching frequencies in Ni(CO)₃L complexes.

Table 1: Comparison of Tolman Parameters for Bulky Phosphine Ligands

| Ligand | Tolman Electronic Parameter (TEP), ν(CO) cm⁻¹ | Tolman Cone Angle (θ), degrees | Reference |

|---|---|---|---|

| PPh₃ | 2068.9 | 145 | Tolman, 1977 |

| PCy₃ | 2056.4 | 170 | Tolman, 1977 |

| P(t-Bu)₃ | 2056.1 | 182 | Tolman, 1977 |

| PAd₃ (Tri(1-adamantyl)phosphine) | 2052.1 | 177 | Carrow et al., 2017[8] |

| cataCXium® A (Ad₂P-n-Bu) | ~2056 | 175 (est.) | Beller et al.[2] |

Note: TEP and cone angle values can be context-dependent and vary slightly based on the measurement method (e.g., computational vs. experimental).[4][8][11][12]

The data clearly positions adamantyl phosphines as ligands that combine extreme electron-donating ability with substantial, but not excessive, steric bulk. The slightly smaller cone angle of PAd₃ compared to P(t-Bu)₃, despite the larger size of the adamantyl group, may be due to intramolecular dispersion forces creating a more compact geometry than expected.[8]

Synthesis of Adamantyl Phosphine Ligands

The synthesis of bulky tri-tert-alkyl phosphines can be challenging.[9] However, reliable and scalable routes to key adamantyl phosphines have been developed. The following protocol outlines a modern approach to the synthesis of Tri(1-adamantyl)phosphine (PAd₃).

Experimental Protocol: Synthesis of Tri(1-adamantyl)phosphine (PAd₃)

This protocol is adapted from procedures described by Carrow and others and should only be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.[8][9][13]

Step 1: Formation of Di(1-adamantyl)phosphonium Trifluoromethanesulfonate

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 1-adamantanol (2.0 equiv) and trifluoromethanesulfonic acid (2.1 equiv) in an appropriate solvent (e.g., dichloromethane) at 0 °C.

-

Stir the mixture until the adamantanol has fully dissolved.

-

In a separate apparatus, generate phosphine gas (PH₃) (1.0 equiv) from a suitable precursor (e.g., by hydrolysis of aluminum phosphide or from phosphonium iodide). Caution: PH₃ is an extremely toxic, flammable, and pyrophoric gas.

-

Bubble the generated PH₃ gas through the reaction mixture at 50 °C for 4-6 hours.

-

After cooling to room temperature, add diethyl ether to precipitate the product.

-

Collect the resulting crystalline solid by vacuum filtration, wash with diethyl ether, and dry in vacuo to yield di-(1-adamantyl)phosphonium trifluoromethanesulfonate as a stable, colorless solid.[9][13]

Step 2: Sɴ1 Alkylation to form Tri(1-adamantyl)phosphine (PAd₃)

-

To a flame-dried Schlenk flask under a nitrogen atmosphere, add the di-(1-adamantyl)phosphonium trifluoromethanesulfonate (1.0 equiv) and 1-bromoadamantane (1.2 equiv).

-

Add a non-coordinating base, such as 1,8-diazabicycloundec-7-ene (DBU) (1.5 equiv), via syringe.

-

Heat the reaction mixture in a sealed vessel at 100-120 °C for 12-18 hours.

-

After cooling, add ethanol to the reaction mixture and stir for 30 minutes.

-

Collect the crude product by vacuum filtration.

-

Wash the filter cake extensively with ethanol to remove impurities.

-

Dry the product in vacuo to yield tri-(1-adamantyl)phosphine as a colorless, crystalline solid that is remarkably stable to air.[8][14]

Applications in Homogeneous Catalysis: A Paradigm Shift in Cross-Coupling

The unique stereoelectronic profile of adamantyl phosphines makes them exceptionally effective ligands for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling of challenging substrates.[7][10][15][16]

The Catalytic Cycle: Where Adamantyl Ligands Excel

The Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[17][18] Adamantyl phosphines positively influence each of these steps.

Caption: Influence of adamantyl phosphine ligands on the Suzuki-Miyaura cycle.

-

Oxidative Addition: The strong electron-donating nature of the adamantyl phosphine increases the electron density on the Pd(0) center, significantly accelerating the rate-limiting oxidative addition of the aryl halide (Ar-X).[2][7] This enables the activation of notoriously unreactive aryl chlorides.

-

Transmetalation: The steric bulk of the ligand promotes the formation of a monoligated Pd-species, which is believed to be crucial for an efficient transmetalation step.[2]

-

Reductive Elimination: The significant steric pressure exerted by the adamantyl groups on the palladium center forces the two coupled organic fragments together, accelerating the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[2][5]

Case Study: Suzuki-Miyaura Coupling of Unactivated Aryl Chlorides

Catalyst systems based on adamantyl phosphines, such as those derived from cataCXium® A or PAd₃, have demonstrated exceptional performance in the coupling of electron-rich and sterically hindered aryl chlorides, often with very low catalyst loadings.[14][16][19]

Table 2: Performance Data in Suzuki-Miyaura Coupling (Reaction: 4-Chloroanisole + Phenylboronic Acid → 4-Methoxybiphenyl)

| Ligand | Pd Precatalyst | Catalyst Loading (mol %) | Time | Yield (%) | Reference |

| PPh₃ | Pd(OAc)₂ | 2.0 | 24 h | <5 | Beller et al. |

| P(t-Bu)₃ | Pd₂(dba)₃ | 0.5 | 1 h | 95 | Fu et al., 1998 |

| cataCXium® A | Pd(OAc)₂ | 0.01 | 2 h | >99 | Beller et al., 2000[2] |

| PAd₃ | Pd-G3-precatalyst | 0.05 | 10 min | 97 | Carrow et al., 2017[8] |

The data highlights the dramatic rate and efficiency enhancements provided by adamantyl phosphines, enabling reactions with turnover numbers reaching into the thousands, a critical factor for industrial and pharmaceutical applications.[14][16]

Conclusion and Future Outlook

Adamantyl-containing phosphines represent a pinnacle of rational ligand design, offering an unparalleled combination of steric bulk, electron-donating strength, and chemical robustness.[7] The rigid diamondoid structure effectively shields the metal center while promoting key steps in catalytic cycles, leading to catalyst systems of exceptional activity and longevity.[8] The ability to handle ligands like PAd₃ in air without decomposition further enhances their practical utility.[14]

For researchers in drug development and process chemistry, the adoption of catalysts based on adamantyl phosphines can provide solutions for challenging C-C and C-N bond formations, enabling the efficient synthesis of complex molecular architectures from readily available starting materials like chloroarenes.[1][16] Future research will likely focus on incorporating adamantyl moieties into more complex, chiral, or multifunctional ligand scaffolds to tackle an even broader range of synthetic challenges.

References

-

Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]

-

Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]

-

Tri-(1-adamantyl)phosphine. Organic Syntheses Procedure. [Link]

-

Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes. Inorganic Chemistry - ACS Publications. [Link]

-

Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. ResearchGate. [Link]

-

Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1- adamantyl)phosphonium Trifluoromethanesulfon. Organic Syntheses. [Link]

-

General Synthesis and Catalytic Applications of Di(1-adamantyl)alkylphosphines and their Phosphonium Salts. Thieme E-Books & E-Journals. [Link]

-

Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology (RSC Publishing). [Link]

-

Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes: A DFT Study. Girolami Group Website - University of Illinois. [Link]

-

Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. PMC - NIH. [Link]

-

Ligand design for cross-couplings: phosphines. YouTube. [Link]

-

Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability. ResearchGate. [Link]

-

Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. NIH. [Link]

-

phosphine ligands: synthesis, palladium complexation, and catalytic activity. Dalton Transactions (RSC Publishing). [Link]

-

Bulky and non-Innocent Ligands to Access Exotic Chemistry. Campos Group. [Link]

-

In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR>3>)>2>PdR>2. Dalton Transactions. [Link]

-

Tri(1-adamantyl)phosphine: Expanding the Boundary of Electron-Releasing Character Available to Organophosphorus Compounds. Journal of the American Chemical Society. [Link]

-

24.2D: Phosphine and Related Ligands. Chemistry LibreTexts. [Link]

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

-

Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Inorganics. [Link]

-

Computational assessment on the Tolman cone angles for P-ligands. UB. [Link]

-

Computational assessment on the Tolman cone angles for P-ligands. PubMed. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

Sources

- 1. 膦配体 [sigmaaldrich.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Verification Required - Princeton University Library [oar.princeton.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. Computational assessment on the Tolman cone angles for P-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. orgsyn.org [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. C-C cross-couplings featuring adamantyl-containing ligands-SINOCOMPOUND [en.sinocompound.com]

- 17. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

The Dimethylamino Group in Me-DalPhos: A Technical Guide to its Pivotal Role in Catalysis

For researchers, scientists, and professionals in drug development, the selection of the appropriate ligand is a critical determinant of success in transition metal-catalyzed cross-coupling reactions. Among the vast arsenal of available ligands, the DalPhos family, developed by the Stradiotto group, has emerged as a powerful class of robust and versatile P,N-ligands. This guide provides an in-depth technical exploration of a key member of this family, Me-DalPhos, with a specific focus on the multifaceted and indispensable role of its ortho-dimethylamino group. We will delve into the electronic and steric effects, the principle of hemilability, and the practical implications for catalytic performance, supported by structural data and detailed experimental protocols.

The Architectural Significance of the Dimethylamino Moiety in Me-DalPhos

Me-DalPhos, formally known as (2-(di(1-adamantyl)phosphino)-N,N-dimethylaniline), is a chelating P,N-ligand that has demonstrated remarkable efficacy in a range of palladium- and gold-catalyzed transformations.[1] Its structure is characterized by a sterically demanding di(1-adamantyl)phosphino group and an electronically significant ortho-dimethylamino group on an aniline backbone.

The strategic placement of the dimethylamino group is not a trivial design choice; it is central to the ligand's function, influencing the catalytic cycle in several profound ways. Its role can be dissected into three key aspects: electronic modulation, steric influence, and, most critically, hemilability.

The Electronic Contribution: Fine-Tuning the Metal Center

The dimethylamino group is a potent electron-donating group. Its nitrogen lone pair can engage in resonance with the aniline ring, increasing the electron density at the phosphorus atom and, consequently, at the coordinated metal center. This electronic enrichment of the metal has a direct impact on the key steps of the catalytic cycle.[2]

-

Facilitation of Oxidative Addition: An electron-rich metal center is more nucleophilic and thus more readily undergoes oxidative addition, which is often the rate-limiting step in cross-coupling reactions, particularly with challenging substrates like aryl chlorides.[3]

-

Modulation of Reductive Elimination: While strong electron donation can sometimes hinder the final reductive elimination step, the overall electronic and steric balance in Me-DalPhos is optimized for efficient catalysis.

Computational studies on related P,N-ligands have underscored the importance of electron-donating substituents on the amine fragment for stabilizing cationic gold intermediates, a principle that extends to palladium catalysis.[2]

Steric Effects: A Secondary but Significant Role

While the formidable steric bulk of Me-DalPhos is primarily attributed to the di(1-adamantyl)phosphino moiety, the ortho-dimethylamino group also exerts a local steric influence. This steric presence contributes to the overall coordination environment of the metal, influencing the geometry of the complex and the accessibility of substrates. This can be particularly important in controlling the selectivity of reactions.[4]

Hemilability: The Dynamic Heart of Me-DalPhos's Efficacy

The most crucial role of the dimethylamino group lies in its hemilabile nature.[1] Hemilability refers to the ability of a multidentate ligand to reversibly dissociate one of its donor atoms from the metal center. In the case of Me-DalPhos, the nitrogen of the dimethylamino group can detach from and re-coordinate to the metal during the catalytic cycle. This "on-off" coordination dynamic is not a flaw but a sophisticated design feature that imparts significant advantages.[5]

The Hemilability-Enabled Catalytic Cycle

The dynamic coordination of the dimethylamino group provides the catalytic system with the flexibility to accommodate the varying coordination number and electronic requirements of the different intermediates in the catalytic cycle.

Caption: Synthetic scheme for Me-DalPhos.

Step-by-Step Procedure:

-

To a solution of 2-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of di(1-adamantyl)phosphine chloride (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Me-DalPhos as a white solid.

General Procedure for Me-DalPhos-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general guideline for the amination of an aryl chloride.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Me-DalPhos

-

Aryl chloride (1.0 mmol)

-

Amine (1.2 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a glovebox, charge a dry Schlenk tube with Pd(OAc)₂ (0.02 mmol, 2 mol%), Me-DalPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

-

Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the tube and heat the reaction mixture at 100 °C for the specified time, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Conclusion

The ortho-dimethylamino group in Me-DalPhos is a masterful design element that exemplifies the principles of modern ligand design. Its contributions extend beyond simple electronic and steric effects, with its hemilabile nature providing a dynamic coordination environment that is key to its high catalytic activity. This ability to reversibly dissociate allows the metal center to adapt to the changing demands of the catalytic cycle, facilitating both the crucial oxidative addition and reductive elimination steps. Understanding the multifaceted role of the dimethylamino group is essential for rationally selecting and applying Me-DalPhos in complex chemical syntheses and for inspiring the design of the next generation of high-performance catalysts.

References

-

Stradiotto, M. et al. Design of New 'DalPhos' P,N-Ligands: Applications in Transition-Metal Catalysis. Accounts of Chemical Research. [1]2. Crystal and molecular structures of dichloridopalladium(II) containing 2-methyl- or 2-phenyl-8-(diphenyphosphanyl)quinoline. Acta Crystallographica Section C.

-

Developing backbone-modified Mor-DalPhos ligand variants for use in palladium-catalyzed C–N and C–C cross-coupling. Canadian Journal of Chemistry. 4. PhPAd-DalPhos: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines. Angewandte Chemie International Edition. [6]5. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [7]6. Computational investigation of palladium-catalyzed allene–allene cross-coupling. Organic Chemistry Frontiers. 7. Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd. 8. Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. European Journal of Organic Chemistry. 9. Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. Journal of the American Chemical Society. [8]10. DalPhos Ligands. Sigma-Aldrich. 11. Developing Backbone-Modified Mor-DalPhos Ligand Variants for use in Palladium-Catalyzed C-N and C-C Cross-coupling. TSpace. [9]12. Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions. The Journal of Organic Chemistry. [10]13. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [11]14. Buchwald–Hartwig amination. Wikipedia. [12]15. Phosphine Ligands. TCI Chemicals.

- Proposed structural diversification of the Mor-DalPhos ligand.

- Representative CgP-based DalPhos ligand and nickel pre-catalyst synthesis.

- Crystal structure of a novel polymorph of trans-dichlorobis (triphenylphosphine) palladium (II) and its application as a novel, efficient and retrievable catalyst for the amination of aryl halides and stille cross-coupling reactions.

- Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. Organic Letters.

-

Formation of exceptional monomeric YPhos–PdCl2 complexes with high activities in coupling reactions. Chemical Science. 21. Discovery of Hemilabile Ligands Using Machine Learning. ChemRxiv.

- Low‐Temperature NMR and Crystal Structure Analyses of a Hemilabile Tin Complex. Chemistry – A European Journal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PhPAd-DalPhos: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Methodological & Application

The Adamantyl Advantage: A Technical Guide to 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the application of 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline, a highly effective biaryl monophosphine ligand, in the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of its efficacy, provide detailed protocols for its use, and present data to guide researchers in leveraging this powerful catalytic tool for the synthesis of complex biaryl compounds.

Introduction: The Challenge of Steric Hindrance in Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with broad functional group tolerance.[1] However, the coupling of sterically hindered substrates, such as ortho-substituted aryl halides and boronic acids, remains a significant challenge. Traditional phosphine ligands often fail to provide the necessary catalytic activity and stability to overcome the steric barriers inherent in these transformations.

This has led to the development of a class of bulky and electron-rich biaryl phosphine ligands, which have revolutionized the field of palladium-catalyzed cross-coupling.[2] this compound belongs to this esteemed class of ligands. Its unique architecture, featuring two bulky adamantyl groups on the phosphorus atom, imparts exceptional catalytic activity, particularly in the coupling of challenging substrates.

The Mechanistic Edge of this compound

The remarkable performance of this compound in Suzuki-Miyaura coupling stems from a combination of steric and electronic effects that positively influence the key steps of the catalytic cycle.[2]

Key Mechanistic Advantages:

-

Promotion of Monoligated Palladium Species: The immense steric bulk of the di-adamantylphosphino group favors the formation of a highly reactive 14-electron monoligated palladium(0) species (L-Pd(0)). This coordinatively unsaturated complex is more susceptible to oxidative addition of the aryl halide, the often rate-limiting step in the catalytic cycle.[2]

-

Facilitation of Oxidative Addition: The electron-donating nature of the phosphine ligand increases the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl halide.[1]

-

Acceleration of Reductive Elimination: The steric congestion around the palladium center also facilitates the final reductive elimination step, where the newly formed biaryl product is released from the coordination sphere of the metal, regenerating the active Pd(0) catalyst.[1]

The N,N-dimethylaniline backbone may also play a role in stabilizing the palladium complex and influencing its solubility and overall catalytic performance.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the Suzuki-Miyaura coupling reaction facilitated by this compound.

Caption: The Suzuki-Miyaura catalytic cycle with a bulky phosphine ligand.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates. These are adapted from established procedures for structurally similar bulky phosphine ligands, particularly di(1-adamantyl)phosphinous acid, which have demonstrated high efficacy in the coupling of unreactive aryl chlorides.[3]

General Procedure for the Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol outlines a general method for the coupling of various aryl chlorides with arylboronic acids using a palladium catalyst supported by this compound.

Materials:

-

Aryl chloride (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

-

This compound (1.1-2.2 mol%, maintaining a 1.1:1 ligand to palladium ratio)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-dioxane or toluene (solvent)

-

Inert atmosphere (Nitrogen or Argon)

Equipment:

-

Schlenk tube or oven-dried reaction vial with a magnetic stir bar

-

Inert gas manifold

-

Standard laboratory glassware

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the aryl chloride (e.g., 0.5 mmol), arylboronic acid (0.75 mmol), and potassium phosphate (1.0 mmol).

-

Catalyst Preparation: In a separate vial, weigh palladium(II) acetate (e.g., 0.005 mmol, 1 mol%) and this compound (e.g., 0.0055 mmol, 1.1 mol%).

-

Inerting the Reaction Vessel: Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Addition of Catalyst and Solvent: Add the pre-weighed catalyst components to the reaction vessel under a positive flow of inert gas. Subsequently, add the anhydrous solvent (e.g., 2 mL of 1,4-dioxane) via syringe.

-

Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified reaction time (typically 4-24 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Workflow Diagram for Suzuki-Miyaura Coupling

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Expected Performance and Substrate Scope

Based on data from closely related di-adamantyl-containing phosphine ligands, the catalyst system derived from this compound is expected to be highly effective for a broad range of substrates, particularly challenging aryl chlorides.[3]

| Aryl Chloride Substrate | Arylboronic Acid | Typical Yield (%) | Notes |

| 4-Chlorotoluene | Phenylboronic acid | >95 | Electron-neutral aryl chloride. |

| 2-Chloroanisole | 4-Methylphenylboronic acid | >90 | Sterically hindered, electron-rich aryl chloride. |

| 4-Chloroacetophenone | Phenylboronic acid | >95 | Electron-deficient aryl chloride. |

| 2-Chloropyridine | Phenylboronic acid | >98 | Heterocyclic aryl chloride. |

| 1-Chloro-2,6-dimethylbenzene | Phenylboronic acid | >85 | Highly sterically hindered aryl chloride. |

Note: The yields presented in this table are illustrative and based on results obtained with analogous catalysts. Actual yields will vary depending on the specific substrates and reaction conditions.

Troubleshooting and Considerations

-

Low Yields: If low yields are observed, consider increasing the catalyst loading (up to 5 mol%), reaction temperature, or reaction time. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

-